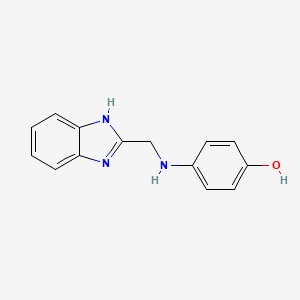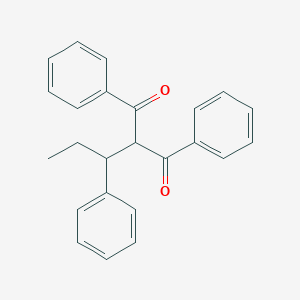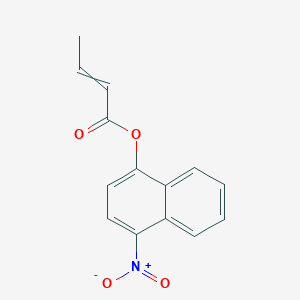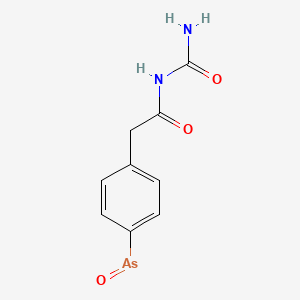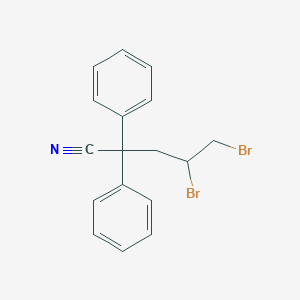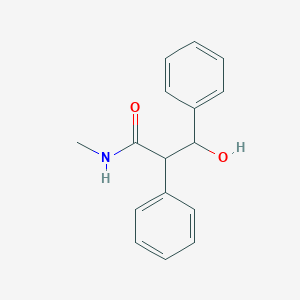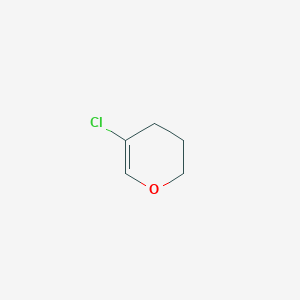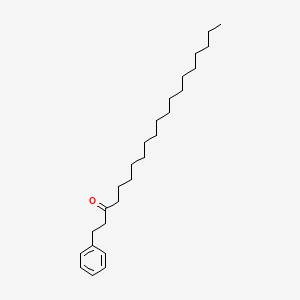
1-Phenylicosan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylicosan-3-one is an organic compound with the molecular formula C21H34O It is characterized by a phenyl group attached to a long aliphatic chain with a ketone functional group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylicosan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of icosane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylicosan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of icosanoic acid.
Reduction: Formation of 1-phenylicosanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Phenylicosan-3-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1-phenylicosan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenylhexadecan-3-one: Similar structure but with a shorter aliphatic chain.
1-Phenylpentadecan-3-one: Another similar compound with a different chain length.
1-Phenylheptadecan-3-one: Similar in structure but with a slightly longer chain.
Uniqueness: 1-Phenylicosan-3-one is unique due to its specific chain length, which influences its physical and chemical properties. The longer chain length can affect its solubility, melting point, and reactivity compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
5467-44-7 |
|---|---|
Molekularformel |
C26H44O |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
1-phenylicosan-3-one |
InChI |
InChI=1S/C26H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(27)24-23-25-20-17-16-18-21-25/h16-18,20-21H,2-15,19,22-24H2,1H3 |
InChI-Schlüssel |
QQYXTWHIJNQMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


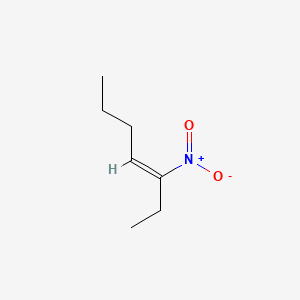
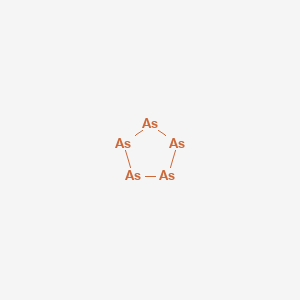
![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)

